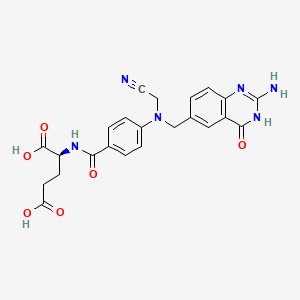![molecular formula C6H17ClSn2 B14430740 Chloro(dimethyl)[(trimethylstannyl)methyl]stannane CAS No. 83135-40-4](/img/structure/B14430740.png)
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane is an organotin compound with the chemical formula (CH3)2Sn(CH2Sn(CH3)3)Cl. This compound is part of a broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be synthesized through a redistribution reaction involving tetramethyltin and tin tetrachloride. The reaction proceeds as follows:
SnCl4+3Sn(CH3)4→4(CH3)3SnCl
This reaction is typically performed without a solvent due to the high temperatures required and the simplified purification process .
Another method involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride:
(CH3)3SnOH+HCl→(CH3)3SnCl+H2O
This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above. The choice of method depends on the desired scale of production and the availability of starting materials. High-temperature reactions without solvents are preferred for large-scale production due to their efficiency and ease of purification.
化学反応の分析
Types of Reactions
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can yield different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds, which are valuable in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of PVC stabilizers and as a catalyst in various industrial processes
作用機序
The mechanism of action of chloro(dimethyl)[(trimethylstannyl)methyl]stannane involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
類似化合物との比較
Chloro(dimethyl)[(trimethylstannyl)methyl]stannane can be compared with other organotin compounds such as trimethyltin chloride and tetramethyltin. While all these compounds contain tin atoms bonded to organic groups, this compound is unique due to its specific structure, which includes both dimethyl and trimethylstannyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .
Similar Compounds
Trimethyltin chloride: (CH3)3SnCl
Tetramethyltin: (CH3)4Sn
Dimethyltin dichloride: (CH3)2SnCl2
Each of these compounds has its own set of applications and reactivity profiles, making them suitable for different purposes in research and industry .
特性
CAS番号 |
83135-40-4 |
|---|---|
分子式 |
C6H17ClSn2 |
分子量 |
362.07 g/mol |
IUPAC名 |
chloro-dimethyl-(trimethylstannylmethyl)stannane |
InChI |
InChI=1S/5CH3.CH2.ClH.2Sn/h5*1H3;1H2;1H;;/q;;;;;;;;+1/p-1 |
InChIキー |
HIRZXFBPVVPOOV-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)C[Sn](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


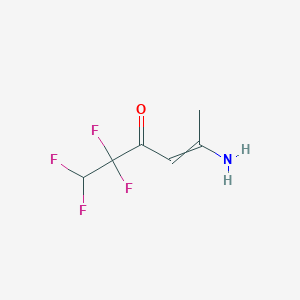
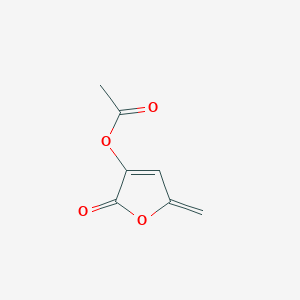
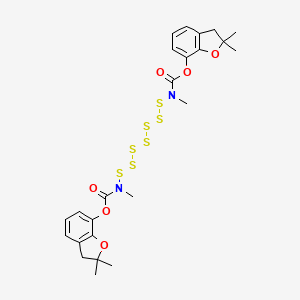
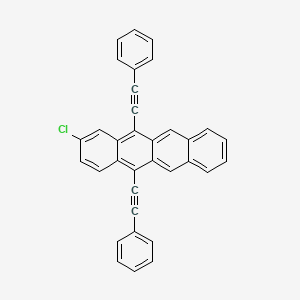
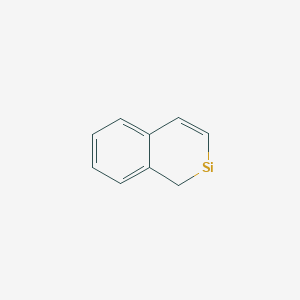
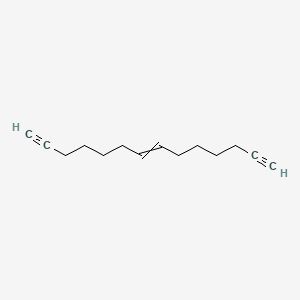
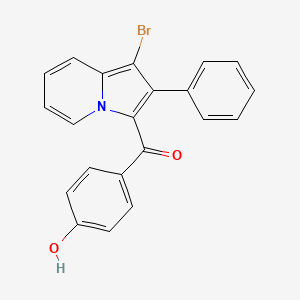
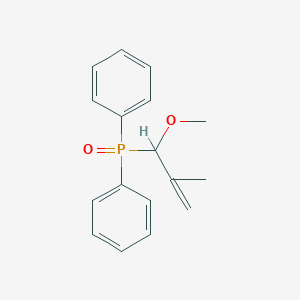
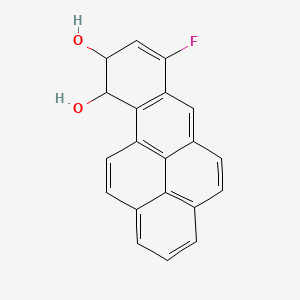
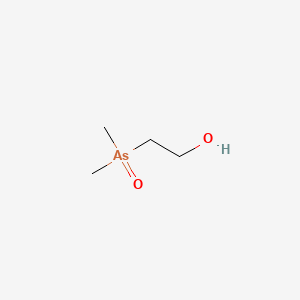
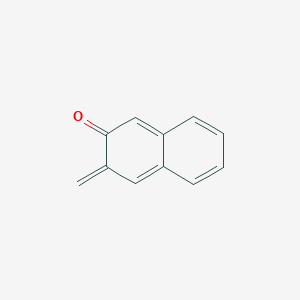
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
